molecular formula C8H13N3 B3228605 {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine CAS No. 1265894-97-0

{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine

Katalognummer B3228605
CAS-Nummer: 1265894-97-0
Molekulargewicht: 151.21
InChI-Schlüssel: OBGJBMOLTSESKQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine, also known as PP2A inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic target for various diseases. PP2A is a serine/threonine phosphatase enzyme that plays a crucial role in regulating cellular processes, including cell division, differentiation, and apoptosis. Inhibition of PP2A has been found to have therapeutic implications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

Wirkmechanismus

{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine acts as a {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine inhibitor by binding to the catalytic subunit of {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine, preventing its activity. This leads to the accumulation of phosphorylated proteins, which can have various downstream effects depending on the specific cellular processes involved.
Biochemical and physiological effects:
The biochemical and physiological effects of {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine depend on the specific cellular processes involved. In cancer research, {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine inhibition has been found to promote tumor growth, and therefore, inhibition of {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine with {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine can inhibit tumor growth. In Alzheimer's disease and Parkinson's disease research, {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine inhibition has been found to contribute to the accumulation of abnormal proteins in the brain, leading to neurodegeneration. Therefore, inhibition of {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine with {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine can potentially prevent the accumulation of these abnormal proteins and slow down the progression of these diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine in lab experiments is its specificity for {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine inhibition. This allows for more targeted inhibition of {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine, reducing the potential for off-target effects. However, a limitation of using {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine in lab experiments is its potential toxicity, which can affect the viability of cells and the accuracy of experimental results.

Zukünftige Richtungen

There are several future directions for {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine research. One direction is to investigate its potential as a therapeutic target in other diseases, such as autoimmune diseases and viral infections. Another direction is to investigate its potential as a combination therapy with other drugs, such as chemotherapy drugs in cancer treatment. Additionally, further research is needed to optimize the synthesis method of {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine to improve its potency and reduce its potential toxicity.

Wissenschaftliche Forschungsanwendungen

{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine has been extensively studied for its potential as a therapeutic target in various diseases. In cancer research, inhibition of {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine has been found to promote tumor growth, and therefore, {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine inhibitors such as {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine have been investigated as a potential treatment option. In Alzheimer's disease and Parkinson's disease research, {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine inhibition has been found to contribute to the accumulation of abnormal proteins in the brain, leading to neurodegeneration. Therefore, {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine inhibitors such as {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine have been investigated as a potential therapeutic target for these diseases.

Eigenschaften

IUPAC Name

4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c9-6-7-5-8-3-1-2-4-11(8)10-7/h5H,1-4,6,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBGJBMOLTSESKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=CC(=N2)CN)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine
Reactant of Route 2
{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine
Reactant of Route 3
Reactant of Route 3
{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine
Reactant of Route 4
{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine
Reactant of Route 5
{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine
Reactant of Route 6
Reactant of Route 6
{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.